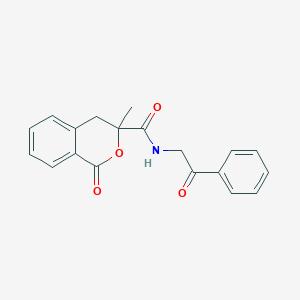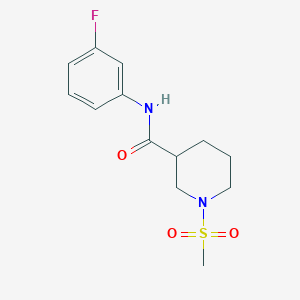
N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
"N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" is a compound of interest in the field of medicinal chemistry due to its structural and chemical properties. Although the specific compound does not directly match the results, related research indicates significant interest in similar compounds for their potential therapeutic applications and chemical behaviors.
Synthesis Analysis
The synthesis of compounds similar to "N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" involves complex organic reactions, including nucleophilic substitution, electrophilic fluorination, and palladium-catalyzed coupling reactions. These methods enable the introduction of fluorine atoms and other functional groups into the piperidine core, offering a pathway to synthesize a wide range of structurally related compounds with potential biological activities (Eskola et al., 2002), (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" is characterized by the presence of a piperidine ring, a sulfonyl group, and a fluorophenyl moiety. These structural features are crucial for the compound's interaction with biological targets and can significantly impact its pharmacokinetic and pharmacodynamic properties. The exact structure-activity relationships depend on the precise arrangement of these groups and their electronic and steric effects (Kiesewetter et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of "N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" and its analogs typically involves reactions at the functional groups present in the molecule. For instance, the fluorine atom can participate in nucleophilic aromatic substitution reactions, while the sulfonyl group might be involved in condensation reactions. These reactions are essential for further modifications of the molecule for potential use in various applications (He et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds like "N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" are influenced by their molecular structure. The presence of a sulfonyl group and fluorine atoms can affect the compound's polarity, impacting its solubility in organic solvents and water. These properties are critical for the compound's formulation and delivery in potential applications (Li et al., 2008).
Chemical Properties Analysis
The chemical properties of "N-(3-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" are characterized by its stability, reactivity, and interaction with biological targets. The stability of the fluorine and sulfonyl groups under physiological conditions is crucial for the compound's biological activity and longevity in vivo. Understanding these properties is essential for optimizing the compound for potential therapeutic uses (Yang et al., 2009).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOWABBDMPTTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4390624.png)
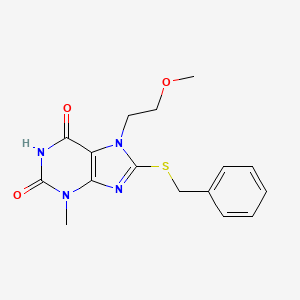

![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4390669.png)
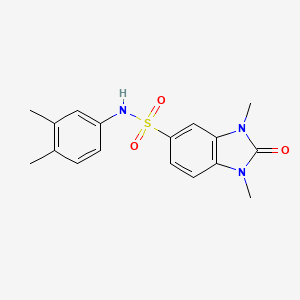
![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4390691.png)
![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)
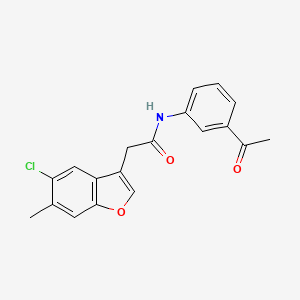

![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
![ethyl (4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4390728.png)
